molecular formula C15H11FN4O B11726204 3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one

3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one

Cat. No.: B11726204
M. Wt: 282.27 g/mol
InChI Key: MGRBQRLFVADMDN-MFOYZWKCSA-N
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Description

3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one is a chemical compound with the molecular formula C15H11FN4O. It is known for its unique structure, which includes a quinoxaline core and a fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one typically involves the condensation of 2-fluorobenzaldehyde with 3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the resulting solid product is filtered and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one lies in its specific substitution pattern and the presence of the fluorophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.

Chemical Structure and Synthesis

The compound features a quinoxalinone core with a fluorophenyl substituent, which contributes to its unique properties. The synthesis typically involves the condensation of 2-fluorobenzaldehyde with 3-hydrazino-1,2-dihydroquinoxalin-2-one under controlled conditions. This reaction often requires a catalyst to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may modulate the activity of various enzymes or receptors, potentially leading to:

  • Inhibition of Cell Proliferation : Studies suggest that this compound can inhibit the growth of cancer cells by inducing apoptosis.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways related to cancer progression .

Biological Activity and Research Findings

Research has demonstrated that this compound exhibits various biological activities:

Anticancer Activity

Several studies have explored the anticancer properties of this compound:

Cell Line IC50 (µM) Mechanism
HCT-116 (Colon Cancer)6.2Induction of apoptosis
T47D (Breast Cancer)27.3Cell cycle arrest

In vitro studies indicate that the compound effectively inhibits cell proliferation in these cancer cell lines, demonstrating significant potential for further development as an anticancer agent .

Enzyme Inhibition Studies

The compound has also been evaluated for its inhibitory effects on various enzymes:

Enzyme IC50 (µM) Type of Inhibition
Butyrylcholinesterase (BuChE)0.13Noncompetitive inhibitor
Acetylcholinesterase (AChE)0.48Competitive inhibitor

These findings suggest that this compound may possess neuroprotective properties by modulating cholinergic signaling pathways .

Case Studies

In a recent study published in Pharmaceuticals, researchers investigated the effects of this compound on neuroblastoma cells. The results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. This highlights the potential for developing neuroprotective therapies based on this compound .

Properties

Molecular Formula

C15H11FN4O

Molecular Weight

282.27 g/mol

IUPAC Name

3-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C15H11FN4O/c16-11-6-2-1-5-10(11)9-17-20-14-15(21)19-13-8-4-3-7-12(13)18-14/h1-9H,(H,18,20)(H,19,21)/b17-9-

InChI Key

MGRBQRLFVADMDN-MFOYZWKCSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC2=NC3=CC=CC=C3NC2=O)F

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=NC3=CC=CC=C3NC2=O)F

Origin of Product

United States

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